REACTION_CXSMILES
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[CH:1]([C:4]1[C:12]2[S:11][C:10]([NH2:13])=[N:9][C:8]=2[C:7]([CH3:14])=[CH:6][C:5]=1[S:15]C#N)([CH3:3])[CH3:2].SC[C@H]([C@@H](CS)O)O.P([O-])([O-])([O-])=O>CCO>[NH2:13][C:10]1[S:11][C:12]2[C:4]([CH:1]([CH3:2])[CH3:3])=[C:5]([SH:15])[CH:6]=[C:7]([CH3:14])[C:8]=2[N:9]=1
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Name
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|
Quantity
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11.5 g
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Type
|
reactant
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Smiles
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C(C)(C)C1=C(C=C(C=2N=C(SC21)N)C)SC#N
|
Name
|
dithiothreitol
|
Quantity
|
27 g
|
Type
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reactant
|
Smiles
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SC[C@@H](O)[C@H](O)CS
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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P(=O)([O-])([O-])[O-]
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
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Smiles
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CCO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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NC=1SC2=C(N1)C(=CC(=C2C(C)C)S)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |